Ioxynil octanoate

Description

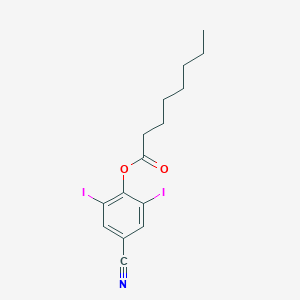

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-cyano-2,6-diiodophenyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17I2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEXFUOWUYCXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042054 | |

| Record name | Ioxynil octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3861-47-0 | |

| Record name | Ioxynil octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3861-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxynil octanoate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxynil octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-2,6-diiodophenyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOXYNIL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75K1F1JBKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research on Ioxynil Octanoate Action

Photosynthetic Inhibition Mechanisms

The core herbicidal activity of ioxynil (B1672095) octanoate (B1194180) is rooted in its ability to inhibit photosynthesis, a vital process for plant survival.

Ioxynil octanoate functions as a potent inhibitor of Photosystem II (PSII), a key complex in the light-dependent reactions of photosynthesis. It specifically targets the Histidine-215 binding site within PSII, thereby preventing photophosphorylation and carbon fixation, which ultimately leads to chlorosis and impaired plant development. tandfonline.com The herbicide achieves this by binding to particular thylakoid-membrane proteins, which disrupts the normal flow of electrons from PSII to plastoquinone. tandfonline.com This interruption in electron transport leads to charge separation and significantly promotes the generation of reactive oxygen species (ROS), which can cause damage to the PSII complex itself. tandfonline.com

Beyond direct PSII inhibition, this compound, and its derivative ioxynil, are known to act as uncouplers of oxidative phosphorylation and inhibitors of photoreduction and photophosphorylation reactions within chloroplasts. nih.govwikipedia.orghb-p.comoregonstate.edu This uncoupling mechanism involves the disruption of the proton gradient that is typically established across the thylakoid membrane by the electron transport chain. ufz.de By shuttling protons back across the membrane, this compound effectively short-circuits the ATP synthase, thereby inhibiting adenosine (B11128) triphosphate (ATP) synthesis. ufz.de Studies have shown that ioxynil can depress the uptake of inorganic phosphate (B84403) and, to a lesser extent, oxygen by isolated pea shoot particles, eventually reducing the P/O ratio to zero. researchgate.net Furthermore, ioxynil has been observed to stimulate ADP-limited and ADP+phosphate-deficient oxygen utilization and can circumvent oligomycin-inhibited respiration in mitochondrial preparations. researchgate.net

Cellular and Molecular Responses Beyond Photosynthesis

The impact of this compound extends beyond the photosynthetic apparatus, eliciting profound cellular and molecular responses that contribute to its phytotoxic effects.

The disruption of electron flow within the photosynthetic machinery, caused by this compound, promotes the formation of free radicals, leading to significant oxidative stress and subsequent lipid peroxidation in plant tissues. tandfonline.comresearchgate.net Histochemical analyses of Allium cepa roots exposed to this compound demonstrated a marked increase in lipid peroxidation, evidenced by intensified histochemical fluorescence. tandfonline.com The staining intensity indicative of oxidative damage was observed to increase with prolonged exposure time (72, 96, and 120 hours). tandfonline.com This phenomenon signifies the accumulation of aldehydic degradation products within root tissues, suggesting the oxidative breakdown of alkyl and peroxyl compounds under conditions of oxidative stress. tandfonline.com Lipid peroxidation is a critical indicator of cellular oxidative stress and is directly linked to damage to membrane structures. tandfonline.com

This compound has been shown to exert a significant mitodepressive effect on plant cells, leading to a substantial reduction in the mitotic index (MI) in meristematic cells. tandfonline.com For instance, exposure to this compound for 72 hours resulted in a mitodepressive effect exceeding 72% in Allium cepa meristematic cells, with MI reductions ranging from 44.63% to 83.5% relative to control. tandfonline.com Reductions in MI exceeding 50% are considered highly significant indicators of cytotoxicity. tandfonline.com This disruption of cell division suggests interference with regulatory pathways governing cell cycle progression, potentially impacting cyclin-dependent kinases (CDKs) which are crucial for phase transitions. tandfonline.com

Table 1: Mitotic Index Reduction in Allium cepa after 72 hours Exposure to this compound tandfonline.com

| Concentration (ppm) | Mitotic Index Reduction (%) (relative to control) |

| 52 | 44.63 |

| 209 | Not specified, but significant reduction |

| 837 | Not specified, but significant reduction |

| 3350 | 83.5 |

Table 2: DNA Fragmentation in Allium cepa after Exposure to this compound tandfonline.com

| Concentration (ppm) | DNA Loss (relative to negative control) |

| Negative Control | Baseline |

| 837 | >224% |

| 3350 | >224% |

| 10 ppm MMS (Positive Control) | Equivalent to 837/3350 ppm |

Ecotoxicological Investigations of Ioxynil Octanoate

Ecotoxicity to Non-Target Organisms

Studies have shown that ioxynil (B1672095) octanoate (B1194180) can exhibit acute toxicity to a range of non-target organisms, including fish, invertebrates, birds, and mammals. tandfonline.com

Aquatic Organism Ecotoxicity: Fish and Daphnia Assessments

Ioxynil octanoate has demonstrated high toxicity to aquatic life. Research indicates a 96-hour acute toxicity (LC₅₀) for temperate freshwater fish at 0.043 mg/L. herts.ac.uk For aquatic invertebrates, such as Daphnia magna, the 48-hour acute EC₅₀, which is the concentration that causes an effect in 50% of the test population, is reported as 3.9 mg/L. herts.ac.uk Further studies on the related compound bromoxynil (B128292) octanoate found it to be highly toxic to Daphnia magna, with 48-hour EC₅₀ values ranging from 41 to 161 µg/L depending on water conditions. usgs.gov The toxicity of ioxynil itself to daphnia shows a 96-hour LC₅₀ of 3.9 mg/L. wikipedia.org Chronic exposure to low concentrations of ioxynil has been shown to cause heart deformities in juvenile zebrafish. tandfonline.comresearchgate.net

Table 1: Aquatic Ecotoxicity of Ioxynil and its Octanoate Ester

| Organism | Compound | Endpoint | Value | Source |

|---|---|---|---|---|

| Temperate Freshwater Fish | This compound | 96-hr LC₅₀ | 0.043 mg/L | herts.ac.uk |

| Daphnia magna | Ioxynil | 96-hr LC₅₀ | 3.9 mg/L | wikipedia.org |

| Daphnia magna | This compound | 48-hr EC₅₀ | 3.9 mg/L | herts.ac.uk |

| Daphnia magna | Bromoxynil octanoate | 48-hr EC₅₀ | 41 - 161 µg/L | usgs.gov |

Terrestrial Organism Ecotoxicity: Mammals, Birds, Soil Organisms, and Insects

In terrestrial ecosystems, this compound shows moderate acute toxicity to mammals and birds. tandfonline.com The oral LD₅₀ (the dose lethal to 50% of the test population) in rats is 165 mg/kg, and for the Japanese quail (Coturnix japonica), the LD₅₀ is 677 mg/kg. tandfonline.com For soil organisms like earthworms, the 14-day LC₅₀ exceeds 60 mg/kg, indicating acute toxicity. tandfonline.com

Regarding insects, honeybees (Apis mellifera) exhibit low contact toxicity with an acute LD₅₀ greater than 200 μg per bee. tandfonline.comherts.ac.uk However, moderate oral toxicity has been observed. tandfonline.com Other beneficial insects, such as parasitic wasps and predatory mites, have shown significant mortality rates when exposed to ioxynil. herts.ac.uk

Table 2: Terrestrial Ecotoxicity of this compound

| Organism | Endpoint | Value | Source |

|---|---|---|---|

| Rat (Mammal) | Oral LD₅₀ | 165 mg/kg | tandfonline.com |

| Coturnix japonica (Bird) | LD₅₀ | 677 mg/kg | tandfonline.com |

| Earthworm (Soil Organism) | 14-day LC₅₀ | >60 mg/kg | tandfonline.com |

| Apis mellifera (Honeybee) | Contact Acute LD₅₀ | >200 µ g/bee | tandfonline.comherts.ac.uk |

Phytotoxicological Effects on Non-Target Plants

While designed to control weeds, this compound can also have detrimental effects on non-target plants, impacting their initial growth stages and development. nih.gov

Seed Germination and Early Seedling Development Inhibition

Research using Allium cepa (onion) as a model organism has demonstrated that this compound can significantly reduce seed germination and inhibit early seedling development. nih.govtandfonline.com In one study, all tested concentrations of the herbicide negatively impacted the germination rate, with the highest concentration (3350 ppm) causing a 56% decrease compared to the control. tandfonline.comtandfonline.com This same high concentration completely inhibited normal seedling development. tandfonline.comnih.govtandfonline.com Even at lower concentrations, the herbicide impaired early growth by shortening roots and shoots, indicating that sublethal doses can adversely affect initial development. tandfonline.com

Growth Inhibition and Morphological Abnormalities

Exposure to this compound leads to growth inhibition and various morphological abnormalities in non-target plants. nih.gov In Allium cepa seedlings, observed abnormalities included chlorotic shoots and twisted, atrophic roots across all tested concentrations. tandfonline.com These effects were particularly pronounced at higher concentrations, where shoot development was completely arrested. tandfonline.com Furthermore, the fresh biomass of the seedlings was reduced at all concentrations, with significant reductions of 35% and 43% at 837 ppm and 3350 ppm, respectively. tandfonline.com These findings suggest that the herbicide's phytotoxic effects extend beyond its primary mode of action on photosynthesis, directly interfering with germination and primary root growth. tandfonline.comtandfonline.com

Cytogenotoxic and Genotoxicological Assessments in Biomonitoring Models

The potential for this compound to cause damage at the cellular and genetic level has been investigated using plant biomonitoring models such as Allium cepa and Vicia faba. researchgate.netnih.gov These models are effective for assessing the genotoxicity of chemical substances. researchgate.netmdpi.com

Studies on Allium cepa have revealed that this compound can induce significant cytogenotoxic effects. nih.gov Exposure to the herbicide led to a pronounced mitodepressive effect, meaning it inhibited cell division (mitosis). tandfonline.comnih.gov A reduction in the mitotic index, a measure of cell proliferation, exceeded 72% after 72 hours of exposure. nih.govtandfonline.com Reductions of over 50% are considered highly significant. tandfonline.com

Furthermore, the herbicide was found to cause chromosomal aberrations and DNA fragmentation. nih.govtandfonline.com The comet assay, a technique to detect DNA damage in individual cells, showed that higher concentrations of this compound induced DNA fragmentation comparable to that of a known mutagen. tandfonline.comnih.govtandfonline.com The presence of micronuclei, which are small nuclei that form due to chromosome damage, further confirmed the compound's ability to compromise genomic stability. tandfonline.comnih.govtandfonline.com These findings indicate that even at concentrations relevant to field applications, this compound can impair cell division and damage genomic integrity, suggesting significant cytogenotoxic and genotoxic potential. nih.govtandfonline.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2,4-D |

| Bromoxynil |

| Bromoxynil octanoate |

| Ioxynil |

| This compound |

Allium cepa L. as a Biomonitoring System for this compound

Allium cepa L. serves as an effective biomonitoring system for evaluating the phytotoxic and cytogenotoxic effects of chemical compounds like this compound. tandfonline.com This plant model is widely used in toxicity analyses to examine various parameters, including root and shoot development, the mitotic index (a measure of cell division), and the frequency of chromosomal and nuclear abnormalities. tandfonline.com Its large chromosomes and relatively small number make it particularly suitable for cytogenetic analysis. tandfonline.com

In studies investigating this compound, Allium cepa seeds were exposed to a range of concentrations of the herbicide to observe its effects on germination and early growth. nih.gov The findings from these bioassays provide a comprehensive understanding of the herbicide's impact on the genomic stability of plant species. tandfonline.com The use of A. cepa is economically significant as well, as onions are often cultivated in agricultural systems where this compound-containing formulations are used. tandfonline.com

Research has demonstrated that this compound exerts toxic effects on the germination and morphology of A. cepa. tandfonline.com A notable reduction in the seed germination rate was observed at all tested concentrations, with the most significant decrease occurring at the highest concentration. tandfonline.com These phytotoxic effects highlight the potential for this herbicide to impact early seedling development, which could, in turn, affect crop quality. tandfonline.com

Micronucleus Formation and DNA Damage Quantification via Comet Assay

The genotoxicity of this compound has been further investigated through the micronucleus assay and the comet assay in Allium cepa root cells. nih.gov The micronucleus test is a sensitive method for detecting genetic damage, where the presence of small, additional nuclei (micronuclei) in cells indicates that chromosomes have been broken or damaged. nih.gov

Exposure to this compound was found to induce a significant mitodepressive effect in the meristematic cells of A. cepa, with a reduction in the mitotic index exceeding 72% after 72 hours of exposure. nih.gov A decrease in the mitotic index of over 50% is considered highly significant and points to the cytotoxic nature of the compound. tandfonline.com

Table 1: Mitotic Index and Chromosomal Abnormalities in Allium cepa Root Cells Exposed to this compound for 72 hours

| Treatment Group | Mitotic Index (%) | Total Chromosomal Abnormalities |

|---|---|---|

| Negative Control (Distilled Water) | 9.8 | 12 |

| This compound (52 ppm) | 5.4 | 45 |

| This compound (209 ppm) | 3.2 | 89 |

| This compound (837 ppm) | 2.1 | 154 |

| This compound (3350 ppm) | 1.6 | 212 |

Data sourced from a study on the cytogenotoxicity of this compound. tandfonline.com

Table 2: DNA Damage in Allium cepa Nuclei Exposed to this compound as Measured by the Comet Assay

| Treatment Group | Mean % Tail DNA |

|---|---|

| Negative Control (Distilled Water) | 4.5 |

| This compound (52 ppm) | 8.2 |

| This compound (209 ppm) | 15.6 |

| This compound (837 ppm) | 28.9 |

| This compound (3350 ppm) | 30.1 |

| Positive Control (10 ppm MMS) | 30.5 |

Data reflects the percentage of DNA that has migrated from the nucleus, indicating the level of DNA damage. tandfonline.com

Environmental Fate and Biogeochemical Cycling of Ioxynil Octanoate

Dissipation and Persistence in Environmental Compartments

The environmental fate of ioxynil (B1672095) octanoate (B1194180) is characterized by its dissipation and persistence in soil and aquatic systems, influenced by factors such as microbial activity, hydrolysis, and photodegradation.

Soil Dissipation Kinetics and Half-Life Determination

Ioxynil octanoate exhibits rapid dissipation in soil, primarily described by pseudo-first-order kinetics. Studies have reported that the half-life (t½) of this compound in soil can be less than 1.78 days. Another source indicates a half-life of approximately 10 days, with degradation primarily occurring via hydrolysis and microbial action. The rapid dissipation in soil suggests that this compound is not highly persistent in this compartment. Residues of this compound were not detected in maize at harvest time, 60 days after pesticide treatment, indicating its efficient breakdown in agricultural soil.

Table 1: Soil Dissipation Kinetics and Half-Life of this compound

| Parameter | Value | Reference |

| Dissipation Kinetics | Pseudo-first-order | |

| Half-Life (t½) in Soil (Study 1) | < 1.78 days | |

| Half-Life (t½) in Soil (Study 2) | ~ 10 days | |

| Primary Degradation Pathways | Hydrolysis, Microorganisms |

Aquatic System Persistence and Degradation

In aquatic systems, the persistence and degradation of this compound are influenced by pH, temperature, and photodegradation. Aqueous hydrolysis of this compound is sensitive to both pH and temperature. It is stable at pH 4 and pH 5 at temperatures between 22-25°C. However, its half-life decreases significantly with increasing pH and temperature: 6 days at pH 7 and 22°C, 52 days at pH 7 and 25°C, 16 days at pH 9 and 22°C, and 5.3 days at pH 9 and 25°C. Photodegradation also plays a role, with a measured half-life in water of 6.9 days. This compound can degrade into ioxynil in aquatic environments.

Table 2: Aquatic System Persistence of this compound (Aqueous Hydrolysis Half-Lives)

| pH | Temperature (°C) | Half-Life (Days) | Reference |

| 4 | 22-25 | Stable | |

| 5 | 22-25 | Stable | |

| 7 | 22 | 6 | |

| 7 | 25 | 52 | |

| 9 | 22 | 16 | |

| 9 | 25 | 5.3 |

Table 3: Aquatic System Persistence of this compound (Photodegradation)

| Parameter | Value | Reference |

| Photodegradation Half-Life in Water | 6.9 days |

Microbial Degradation Pathways and Mechanisms

Microbial degradation is a significant pathway for the breakdown of this compound in environmental matrices, particularly in soil and sediments where abiotic degradation has minor effects.

Isolation and Characterization of this compound-Degrading Microorganisms (e.g., Lysinibacillus boronitolerans, Bacillus cereus)

Indigenous microorganisms isolated from herbicide-impacted soil enrichment cultures have demonstrated the ability to degrade this compound. Two notable bacterial strains identified for their biodegradation capabilities are Lysinibacillus boronitolerans MLH-31 and Bacillus cereus MLH-61. In batch-resting cells experiments over 7 days, Lysinibacillus boronitolerans MLH-31 achieved a degradation rate of 97% of this compound, while Bacillus cereus MLH-61 degraded 75% under the same conditions. This marks the first report detailing Lysinibacillus boronitolerans as an this compound degrader. Other bacterial genera known to degrade ioxynil (the parent compound) include Klebsiella, Rhizobium, Variovorax, and Pseudomonas.

Table 4: this compound Degradation by Isolated Microorganisms

| Microorganism | Degradation Rate (over 7 days) | Conditions | Reference |

| Lysinibacillus boronitolerans MLH-31 | 97% | Batch-resting cells experiment | |

| Bacillus cereus MLH-61 | 75% | Batch-resting cells experiment |

Enzymatic Systems Involved in Biodegradation (e.g., Esterases, Nitrile Hydratases, Amidases, Nitrilases, Dehalogenases, Carbon-Carbon Lyases)

The biodegradation of this compound involves a suite of enzymatic systems. Initial degradation often involves esterases, which hydrolyze the octanoate ester to release ioxynil (the primary metabolite). Subsequently, enzymes involved in nitrile metabolism, such as nitrile hydratase (EC 4.2.1.84), amidases (EC 3.5.1.4), and nitrilases (EC 3.5.5.1), play crucial roles in further transforming the ioxynil molecule. Dehalogenases are responsible for the removal of halogen atoms (iodine in this case) from the molecule. Additionally, carbon-carbon lyases have been observed to be involved in the biodegradation process, particularly in the cleavage of the aromatic C-CN bond.

Table 5: Enzymatic Systems Involved in this compound Biodegradation

| Enzyme Class | Role in Degradation | Reference |

| Esterases | Hydrolysis of the octanoate ester, producing ioxynil | |

| Nitrile Hydratases | Transformation of nitrile group | |

| Amidases | Further degradation of amide intermediates | |

| Nitrilases | Direct hydrolysis of nitrile group to carboxylic acid | |

| Dehalogenases | Removal of halogen atoms (e.g., iodine) | |

| Carbon-Carbon Lyases | Cleavage of aromatic C-CN bond |

Identification and Characterization of Microbial Metabolites and Transformation Products (e.g., Ioxynil, 3,5-diiodo-4-hydroxybenzamide, 3,5-diiodo-4-hydroxybenzoic acid, 3-iodo-4-hydroxybenzoic acid, 1,3-diiodophenol)

The biodegradation of this compound yields several transformation products and metabolites, identified and characterized using techniques like liquid chromatography tandem mass spectrometry (HPLC-MS/MS). The primary metabolite formed from the ester hydrolysis of this compound is ioxynil (3,5-diiodo-4-hydroxybenzonitrile).

Further degradation pathways lead to the formation of other key metabolites:

3,5-diiodo-4-hydroxybenzamide : A commonly detected metabolite, formed from ioxynil via nitrile hydratase activity.

3,5-diiodo-4-hydroxybenzoic acid : Another commonly detected metabolite, often resulting from the hydrolysis of the amide.

3-iodo-4-hydroxybenzoic acid : A mono-deiodinated compound, representing a dehalogenation product.

1,3-diiodophenol : A product resulting from the cleavage of the C-aromatic-CN bond.

These metabolites illustrate the sequential enzymatic transformations involved in the complete breakdown of this compound in the environment.

Table 6: Identified Microbial Metabolites of this compound

| Metabolite Name | Description | Formation Pathway (Enzymes Implied) | Reference |

| Ioxynil | Primary metabolite, product of ester hydrolysis | Esterases | |

| 3,5-diiodo-4-hydroxybenzamide | Commonly detected amide metabolite | Nitrile Hydratase | |

| 3,5-diiodo-4-hydroxybenzoic acid | Commonly detected carboxylic acid metabolite | Amidases, Nitrilases | |

| 3-iodo-4-hydroxybenzoic acid | Mono-deiodinated compound | Dehalogenases | |

| 1,3-diiodophenol | Product of C-aromatic-CN bond cleavage | Carbon-Carbon Lyases |

Interspecies Metabolic Interactions in Microbial Consortia Degradation

Microbial communities play a vital role in the biodegradation of various pollutants, including herbicides, within environmental systems. The efficiency of degradation can be significantly enhanced through synergistic metabolic interactions between different microbial species within a consortium nih.govacs.orgnih.gov. These interspecies interactions facilitate the breakdown of complex organic compounds that might be recalcitrant to individual microbial strains nih.govtandfonline.com.

Research into the degradation of related compounds, such as bromoxynil (B128292) octanoate, provides insights into these synergistic processes. For instance, a consortium comprising Acinetobacter sp. AG3 and Bacillus sp. R45 demonstrated a higher degradation efficiency for bromoxynil octanoate compared to either strain individually nih.govacs.orgnih.gov. This enhanced degradation was attributed to syntrophic exchanges of small metabolites between the bacterial strains acs.orgnih.govresearchgate.net. Such metabolic cooperation can stabilize microbial communities and improve their functions, particularly when the interacting species are phylogenetically diverse nih.gov. Genome-scale metabolic models (GSMMs) have been utilized to elucidate these degradation pathways and predict how nutritional enhancers might further improve the degradation process acs.orgresearchgate.net.

Photochemical and Other Abiotic Degradation Processes

This compound undergoes various abiotic degradation processes in the environment, with hydrolysis and photodegradation being significant pathways. This compound can degrade into Ioxynil, which is itself a known environmental transformation product rayfull.comnih.gov.

Photodegradation: this compound is susceptible to photodegradation when exposed to light. The measured photodegradation half-life in water is 6.9 days rayfull.com. On soil surfaces, the estimated photodegradation half-life is approximately 44 hours rayfull.com. Ioxynil (the degradation product) is also known to decompose in sunlight and UV light, with dilute solutions showing liberation of iodide ions upon exposure to sunlight nih.gov.

Hydrolysis: Aqueous hydrolysis of this compound is a pH and temperature-sensitive process rayfull.comherts.ac.uk. The compound is stable under acidic conditions, specifically at pH 4 and pH 5, when temperatures are between 22-25 °C rayfull.comherts.ac.uk. However, its stability decreases significantly with increasing pH.

The hydrolysis half-lives (DT₅₀) at different pH values and temperatures are presented in the table below:

| Parameter | Value | Source |

|---|---|---|

| Photodegradation Half-life (Water) | 6.9 days | rayfull.com |

| Photodegradation Half-life (Soil) | 44 hours | rayfull.com |

| Aqueous Hydrolysis DT₅₀ (pH 7, 22 °C) | 6 days | rayfull.comherts.ac.uk |

| Aqueous Hydrolysis DT₅₀ (pH 7, 25 °C) | 52 days | rayfull.com |

| Aqueous Hydrolysis DT₅₀ (pH 9, 22 °C) | 16 days | rayfull.comherts.ac.uk |

| Aqueous Hydrolysis DT₅₀ (pH 9, 25 °C) | 5.3 days | rayfull.com |

This compound readily undergoes ester hydrolysis in alkaline environments, and its C-halogen bond can be photohydrolyzed in aqueous solutions researchgate.netresearchgate.net. In contrast, Ioxynil itself is reported to be very stable to acids and alkalis nih.gov. While photochemical degradation contributes to the environmental fate of pesticides in surface waters, for benzonitrile (B105546) herbicides like this compound, abiotic degradation processes are generally considered less effective than biodegradation researchgate.net.

Bioaccumulation Potential in Environmental Systems

The bioaccumulation potential of this compound in environmental systems presents varied interpretations across different studies. The bioconcentration factor (BCF) is a key metric used to assess the likelihood of a chemical accumulating in aquatic organisms.

An estimated BCF value of 188 for this compound has been reported, which some sources suggest indicates a "threshold for concern" regarding its potential for bioconcentration in aquatic organisms rayfull.com. Conversely, other sources interpret a BCF of 188 or similar values (e.g., 230 for bromoxynil octanoate, which is chemically similar) as indicating that the substance "does not bioaccumulate" bayercropscience.iebayer.ua. Another study explicitly states that "Bioaccumulation is not expected to occur" for this compound genfarm.com.au.

For Ioxynil, the transformation product of this compound, an estimated BCF value of 3 has been calculated. This value suggests that bioconcentration in aquatic organisms is low nih.gov. While Ioxynil is noted to bioaccumulate, it is also stated that it does not linger long in the environment wikipedia.org.

The differing interpretations of BCF values highlight the complexity in assessing bioaccumulation potential, which can depend on the specific environmental context and the classification scheme used.

| Compound | Bioconcentration Factor (BCF) | Interpretation (Source 1) | Interpretation (Source 2) | Source |

|---|---|---|---|---|

| This compound | 188 | Threshold for concern | Does not bioaccumulate | rayfull.combayer.ua |

| This compound | - | Bioaccumulation not expected | - | genfarm.com.au |

| Ioxynil | 3 | Low bioconcentration | Does not bioaccumulate | nih.govbayercropscience.ie |

| Bromoxynil octanoate | 230 | - | Does not bioaccumulate | bayercropscience.ie |

Analytical Methodologies for Ioxynil Octanoate Detection and Quantification

Chromatographic Techniques for Residue Analysis

Chromatographic methods are central to the residue analysis of ioxynil (B1672095) octanoate (B1194180), offering high specificity and sensitivity for its detection in complex samples.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) has been successfully employed for the direct determination of ioxynil octanoate residues in matrices such as maize and soil. A validated method involves extracting samples with mixtures of acetonitrile (B52724) and deionized water, followed by Solid Phase Extraction (SPE) for co-extractive removal before HPLC-UV analysis. nih.govtandfonline.com The analytical conditions typically involve detection at 245 nm, with this compound exhibiting a retention time of approximately 15.5 minutes. tandfonline.com

The method's performance characteristics demonstrate its reliability for residue analysis. Recoveries of this compound from maize samples have been reported to range from 86% to 104%, while those from soil samples ranged from 84% to 96%. nih.govtandfonline.com The relative standard deviation (RSD) for these recoveries was consistently less than 7.84%, and the method achieved a sensitivity of 0.01 mg kg⁻¹. nih.govtandfonline.com

Table 1: HPLC-UV Performance Data for this compound Residue Analysis

| Matrix | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Sensitivity (mg kg⁻¹) | Detection Wavelength (nm) | Retention Time (min) |

| Maize | 86-104 | <7.84 | 0.01 | 245 | ~15.5 |

| Soil | 84-96 | <7.84 | 0.01 | 245 | ~15.5 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are indispensable for the confirmation and detailed analysis of this compound and its degradation products, particularly in field trial samples. nih.govtandfonline.comresearchgate.net LC-MS is frequently utilized for the direct confirmation of analytes in environmental samples. nih.govtandfonline.com

HPLC-MS/MS is a powerful tool for monitoring the biodegradation pathways of this compound. researchgate.netunesp.br Studies using HPLC-ESI-(-)-MS on this compound standard samples have revealed characteristic ions at m/z 370, corresponding to deprotonated species [M - H]- and [M - C8H16O]-, indicating ester cleavage within the ion source. unesp.br Tandem mass spectrometry (ESI-MS/MS) is recognized as a primary approach for reaction monitoring due to its high sensitivity and ability to "fish out" ionic and ionized intermediates directly from reaction solutions. unesp.br

For related compounds like ioxynil and bromoxynil (B128292), an isocratic LC-MS/MS method has demonstrated detection limits between 0.4 and 1.0 µg L⁻¹, with relative standard deviations ranging from 4% to 10% (n=10) for direct injection without extensive clean-up steps. researchgate.net This method showed excellent linearity in the range of 5-100 µg L⁻¹, with correlation coefficients (r²) greater than 0.992. researchgate.net LC-MS/MS is generally preferred for the detection of polar and semi-polar pesticide residues. core.ac.uk Furthermore, multiresidue methods utilizing LC/MS/MS have been developed for screening a wide range of pesticides, including this compound, in crops, typically involving extraction with methanol-water and subsequent partitioning into dichloromethane. scispace.com While UPLC coupled with high-resolution MS (TOF or orbitrap) represents the state-of-the-art for LC-based analytes, targeted monitoring with LC-MS/MS remains more common for complex samples due to its ability to achieve lower limits of quantification (LOQ) and limits of identification (LOI). core.ac.uk

Table 2: LC-MS/MS Performance Data for Ioxynil and Related Compounds

| Analyte (Example) | Detection Limit (µg L⁻¹) | RSD (%) (n=10) | Linearity Range (µg L⁻¹) | r² |

| Ioxynil | 0.4-1.0 | 4-10 | 5-100 | >0.992 |

| Bromoxynil | 0.4-1.0 | 4-10 | 5-100 | >0.992 |

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are crucial steps to isolate this compound from complex matrices, minimizing interferences and concentrating the analyte for subsequent analysis.

Solid Phase Extraction (SPE) is a widely used technique for matrix cleanup in the analysis of this compound, particularly to remove co-extractives from samples like maize and soil prior to chromatographic analysis. nih.govtandfonline.comcore.ac.ukepa.govresearchgate.net Various adsorbents, such as Florisil, are employed in SPE for this purpose. researchgate.net For dispersive solid-phase extraction (d-SPE), commercial QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) kits often contain primary secondary amine (PSA) sorbent, C18, and anhydrous magnesium sulfate (B86663) (MgSO4) to facilitate cleanup. core.ac.uk SPE can also be integrated into broader cleanup procedures, sometimes necessitating a solvent exchange step. epa.gov

The extraction of this compound from complex environmental and biological matrices, such as maize and soil, typically involves solvent-based methods. For residue determination in maize and soil, mixtures of acetonitrile and deionized water are commonly used as extraction solvents. nih.govtandfonline.com A specific protocol for soil samples involves weighing 5 grams of soil into a 50 mL centrifuge tube, adding 10 mL of acetonitrile and 3 mL of water, followed by shaking and centrifugation. core.ac.uk

The QuEChERS method, known for its efficiency and simplicity, is a popular acetonitrile-based extraction technique for pesticide residues in diverse matrices, including fruits and vegetables. tandfonline.com Soil is recognized as a significant reservoir for environmental contaminants, necessitating robust extraction methods for both soil and plant extracts. gcms.cz Alternative extraction approaches for pesticides from soil include the use of methylene (B1212753) chloride (DCM) or headspace solid-phase microextraction (HS-SPME). For DCM extraction, 2 grams of soil can be combined with 5 mL of DCM, vortexed, and then centrifuged. gcms.cz The transformation of this compound in soil is often influenced by enzymatic systems. mdpi.com

Bioanalytical Methods for Toxicological Assessment

Bioanalytical methods provide crucial insights into the toxicological effects of this compound on living organisms, complementing chemical residue analysis.

Histochemical analysis is a valuable tool for assessing cellular and tissue-level responses to this compound exposure. Studies utilizing Allium cepa L. (onion) as a model organism have shown that histochemical analysis can reveal significant oxidative stress induced by this compound. nih.govtandfonline.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and metabolic activity. It detects mitochondrial respiration, with a color change from yellow to purple indicating viable cells. unesp.br This assay has been applied in studies screening for enzyme activities (such as nitrile hydratase, amidase, and nitrilase) in microorganisms exposed to herbicides, including this compound. unesp.brresearchgate.net However, it is noted that the MTT assay can have limitations, including potential chemical interferences and low sensitivity. mdpi.com

Beyond histochemical analysis and the MTT assay, a range of other bioanalytical methods contribute to the toxicological assessment of this compound:

Allium cepa L. Bioassays: These bioassays are extensively used to investigate the phytotoxic and cytogenotoxic effects of this compound. Parameters examined include seed germination, early seedling growth, cell cycle progression (e.g., mitotic index), and genomic stability (e.g., chromosomal aberrations and DNA fragmentation via the comet assay). nih.govtandfonline.com Research has shown that this compound, even at field-relevant concentrations, can impair cell division and genomic integrity in A. cepa, indicating significant cytogenotoxicity. nih.govtandfonline.com

Comet Assay: This assay is specifically used to determine DNA damage and assess genotoxic effects. nih.govtandfonline.commdpi.com Its application in Allium cepa L. has reinforced concerns about the compromise of genomic stability upon exposure to this compound. nih.govtandfonline.com

Mitotic Index and Chromosomal Abnormalities: These are key cytogenetic parameters determined in toxicological assessments, providing insights into the compound's impact on cell division. nih.govtandfonline.com

Gap Junction Inhibition: this compound, along with ioxynil, has been identified as a potent inhibitor of connexin 43 gap junction channels, leading to a rapid loss of these junctions at the plasma membrane and increased connexin 43 degradation. researchgate.net

ERK1/2 Activation: Interestingly, this compound, but not ioxynil, has been found to be a strong activator of ERK1/2, suggesting differential molecular mechanisms of action between the parent compound and its ester. researchgate.net

Biomonitoring and Molecular Biomarkers: For a comprehensive toxicological assessment of soil contamination, biomonitoring studies often incorporate other biotests, including ATP bioluminescence assays and genotoxicity/mutagenicity analyses like the Ames test and comet assay. mdpi.com Molecular biomarkers are also considered important tools for environmental biomonitoring and pollution assessment. mdpi.com

Metabolic Pathways and Biotransformation of Ioxynil Octanoate

Plant Metabolism of Ioxynil (B1672095) Octanoate (B1194180)

In plants, ioxynil octanoate is absorbed primarily by the foliage, with limited translocation throughout the plant system wikipedia.orguni.lu. The initial and critical step in its metabolism involves the hydrolysis of the ester bond, converting this compound into its parent compound, ioxynil (4-hydroxy-3,5-diiodobenzonitrile) uni.luuni.lunih.gov. This de-esterification process is facilitated by esterase enzymes, such as carboxylesterases, which are known to be active towards various pesticide esters in both crops and weeds nih.gov.

Further biotransformation of ioxynil in plants can lead to several metabolites. Studies involving [cyano-14C]ioxynil-treated resistant barley have tentatively identified unchanged ioxynil, trace amounts of benzamide (B126) and benzoic acid derivatives, and at least two other unknown 14C compounds uni.lu. This suggests that the unhindered nitrile groups of ioxynil undergo slow hydrolysis within the plant uni.lu. Research on the degradation of this compound in maize has shown that no residues were detected at harvest time, 60 days after treatment, indicating efficient degradation within the plant herts.ac.uk.

Table 1: Key Metabolic Transformations of this compound in Plants

| Transformation Step | Enzyme Class Involved (Inferred/Known) | Product(s) | Notes |

| Ester Hydrolysis | Esterases (e.g., Carboxylesterases) nih.gov | Ioxynil uni.luuni.lunih.gov | Primary metabolic step, crucial for herbicidal activity. |

| Nitrile Hydrolysis | (Not explicitly stated for plants, but suggested by metabolites) uni.lu | Benzamide derivatives, Benzoic acid derivatives uni.lu | Occurs slowly in resistant species. |

Animal Metabolism of this compound (e.g., in lactating cows and goats)

The metabolism of this compound in animals largely mirrors the initial hydrolysis observed in plants, with the ester bond being cleaved to yield ioxynil. While direct detailed studies on this compound in lactating cows and goats are less extensively documented in the provided sources, insights can be drawn from the metabolism of the structurally similar compound, bromoxynil (B128292) octanoate.

A study indicated that cows, goats, hens, and rats readily metabolize bromoxynil octanoate to its phenol (B47542) form (bromoxynil) and excrete it primarily through urine uni.lu. This suggests a similar primary metabolic pathway for this compound in these animals, involving rapid ester hydrolysis. In rats, bromoxynil octanoate was found to be rapidly and almost completely converted to bromoxynil phenol via ester hydrolysis fishersci.com. The major chemical species identified in animal tissues was the phenol form, with no bromoxynil octanoate detected in tissues uni.lu. In urine, free and conjugated bromoxynil phenol were the predominant species, although some bromoxynil octanoate was identified in feces uni.lu.

For ioxynil itself, studies on dairy cows showed no detectable residues of ioxynil or its potential metabolite, 3,5-diiodo-4-hydroxybenzoic acid, in milk, urine, or feces via gas chromatography analysis uni.lu. This implies a rapid and extensive metabolism and excretion of ioxynil in dairy cows. Furthermore, for milk cows that consumed a diet containing ioxynil, the conjugated metabolite 3-iodo-4-hydroxybenzonitrile was identified in the urine uni.lu. Metabolism in rats administered bromoxynil butyrate, another ester, involved hydrolysis and subsequent conjugation, with metabolites such as bromoxynil sulfate (B86663), bromoxynil glucuronide, bromoxynil, and des-bromo-bromoxynil glucuronide found in urine fishersci.be. This highlights the importance of conjugation reactions in animal metabolism for facilitating excretion.

Table 2: Key Metabolic Transformations of this compound (and related compounds) in Animals

| Transformation Step | Product(s) | Animal Species Studied (Examples) | Excretion Route |

| Ester Hydrolysis | Ioxynil (from this compound); Bromoxynil (from Bromoxynil octanoate) uni.lufishersci.comuni.lu | Cows, Goats, Hens, Rats uni.lufishersci.comuni.lu | Primarily urine, some feces uni.luuni.lu |

| Conjugation | Glucuronides, Sulfates (of ioxynil/bromoxynil and their derivatives) uni.lufishersci.be | Cows, Rats uni.lufishersci.be | Urine uni.lufishersci.be |

| Nitrile Hydrolysis (minor) | 3,5-diiodo-4-hydroxybenzoic acid (from ioxynil) uni.lu | Dairy cows uni.lu | Urine, milk, feces (not detected) uni.lu |

Comparative Metabolism across Biological Systems

The metabolic pathways of this compound demonstrate both commonalities and distinctions across different biological systems, including plants, animals, and microorganisms. A fundamental shared step is the hydrolysis of the ester bond, converting this compound into the more polar ioxynil (phenol form) uni.lunih.govfishersci.com. This initial de-esterification is crucial for further metabolism and detoxification in both plants and animals.

In plants, the subsequent metabolism of ioxynil involves the disruption of cellular metabolic processes and the inhibition of photosynthesis wikipedia.org. Limited symplastic translocation of ioxynil is observed uni.lu. Further degradation can lead to the formation of benzamide and benzoic acid derivatives uni.lu. The involvement of esterases, specifically carboxylesterases, in the hydrolysis of pesticide esters is a key enzymatic mechanism in plants nih.gov.

In animals, the metabolism of ioxynil (or its bromo-analog, bromoxynil) primarily involves conversion to the phenol form, followed by conjugation reactions (e.g., glucuronidation, sulfation) to increase water solubility and facilitate excretion, predominantly via urine uni.lufishersci.comuni.luuni.lufishersci.be. While the parent ester (this compound) is largely absent in animal tissues, its hydrolyzed product and conjugates are the main forms encountered uni.lu.

Microbial degradation, particularly in soil, also contributes significantly to the biotransformation of this compound. This process involves ester hydrolysis, followed by the nitrile hydratase-amidase pathway, which converts the nitrile group to an amide and then to a carboxylic acid herts.ac.ukfishersci.cauni.lu. Additionally, microbial pathways can lead to dehalogenation and carbon-carbon (C-CN) cleavage products, such as mono-deiodinated compounds and diiodophenols herts.ac.ukfishersci.cauni.lu. The presence of amidases across bacteria, yeasts, fungi, plants, and animal tissues underscores a conserved enzymatic mechanism for the metabolism of xenobiotics, including pesticides, highlighting a broad biological capacity for their transformation fishersci.ca.

Table 3: Comparative Metabolic Fates of this compound

| Biological System | Primary Initial Transformation | Key Subsequent Transformations | Noteworthy Metabolites (Examples) |

| Plants | Ester Hydrolysis nih.gov | Nitrile Hydrolysis uni.lu | Ioxynil, Benzamide derivatives, Benzoic acid derivatives uni.luuni.lunih.gov |

| Animals | Ester Hydrolysis uni.lufishersci.comuni.lu | Conjugation (Glucuronidation, Sulfation) uni.lufishersci.be | Ioxynil, Conjugated ioxynil uni.luuni.lufishersci.comuni.luuni.lufishersci.be |

| Microorganisms | Ester Hydrolysis herts.ac.ukfishersci.cauni.lu | Nitrile Hydratase-Amidase Pathway, Dehalogenation, C-CN Cleavage herts.ac.ukfishersci.cauni.lu | Ioxynil, 3,5-diiodo-4-hydroxybenzamide, 3,5-diiodo-4-hydroxybenzoic acid, 3-iodo-4-hydroxybenzoic acid, 3,5-diiodophenol (B3025038) herts.ac.ukfishersci.cauni.lu |

Agricultural and Ecological Impact Studies of Ioxynil Octanoate

Efficacy in Broadleaf Weed Management Systems

Ioxynil (B1672095) octanoate (B1194180) is a selective, post-emergent contact herbicide recognized for its high efficacy in controlling a wide spectrum of annual broadleaf weeds. hb-p.comherts.ac.ukwikipedia.org Its mode of action involves the inhibition of photosynthetic electron transport at the photosystem II receptor site. herts.ac.ukwikipedia.org This disruption of photosynthesis, along with the uncoupling of oxidative phosphorylation, leads to a rapid cessation of growth and necrosis in susceptible weed species. wikipedia.orgnih.gov The symptoms, which include collapsed tissue that quickly becomes necrotic, can appear within a few hours to a few days after application. wikipedia.org

The herbicide is absorbed by the foliage with limited translocation within the plant. herts.ac.ukwikipedia.org This contact activity necessitates thorough spray coverage for effective control, as unsprayed parts of the weeds may survive and regrow. wikipedia.org The effectiveness of ioxynil octanoate is enhanced by favorable environmental conditions such as higher temperatures, light intensity, and humidity, which accelerate its herbicidal action. wikipedia.org

Research findings have demonstrated its effectiveness against numerous challenging broadleaf weeds across various agricultural systems. hb-p.com It is particularly valuable for controlling weeds that are not easily managed by other classes of herbicides, such as phenoxy acids. bcpc.org Its broad spectrum of activity makes it a critical tool in integrated weed management programs for the specified crops. hb-p.com

Table 1: Spectrum of Broadleaf Weeds Controlled by this compound

| Common Name | Scientific Name |

|---|---|

| Bellvine | Ipomoea plebeia |

| Burr Medic | Medicago polymorpha |

| Capeweed | Arctotheca calendula |

| Chickweed | Stellaria media |

| Climbing Buckwheat (Black Bindweed) | Polygonum convolvulus |

| Common Heliotrope | Heliotropium europaeum |

| Common Sowthistle (Milk Thistle) | Sonchus oleraceus |

| Corn Gromwell (Sheepweed) | Buglossoides arvense |

| Fat-Hen | Chenopodium album |

| Fumitories | Fumaria spp. |

| Green Amaranth | Amaranthus viridis |

| Mayweeds | Matricaria spp. / Tripleurospermum spp. |

| Pigweed (Portulaca) | Portulaca oleracea |

| Potato Weed (Yellow Weed) | Galinsoga parviflora |

| Shepherd's Purse | Capsella bursa-pastoris |

| Smallflower Mallow (Marshmallow) | Malva parviflora |

| Stagger Weed | Stachys arvensis |

| Threecornered Jack (Spiny Emex) | Emex australis |

| Turnip Weed | Rapistrum rugosum |

| Wild Radish | Raphanus raphanistrum |

This table is not exhaustive and represents a selection of susceptible weed species based on available data. wikipedia.orgbcpc.orggenfarm.com.au

Selective Action and Crop Tolerance Mechanisms (e.g., in cereals, onions, flax, sugarcane)

The selective action of this compound allows for the control of broadleaf weeds within a range of monocotyledonous and some dicotyledonous crops. hb-p.comherts.ac.uk This selectivity is a key factor in its agricultural use in crops such as cereals (wheat, barley, oats), onions, leeks, garlic, flax, and sugarcane. hb-p.comherts.ac.uknih.gov

The primary mechanism of selectivity relates to its limited translocation. herts.ac.ukwikipedia.org As a contact herbicide, its movement within the plant is restricted. While susceptible weeds readily absorb and are affected by the compound, tolerant crops exhibit mechanisms that prevent or limit the herbicidal damage. These mechanisms can include differential metabolism, where the crop plant can detoxify the herbicide more rapidly than the target weeds.

In cereal crops, this compound provides effective post-emergence control of broadleaf weeds with good crop tolerance. herts.ac.uk In crops like onions, slight transient phytotoxicity, such as scorch or wilting, may be observed after application. genfarm.com.au However, this effect is typically temporary, and the crop recovers without any significant impact on subsequent growth or final yield. genfarm.com.au The tolerance of these crops is crucial for maintaining yield and quality while managing weed competition. hb-p.com

Table 2: Crop Tolerance and Selectivity of this compound

| Crop | Tolerance Level | Mechanism of Selectivity (Postulated) | Notes |

|---|---|---|---|

| Cereals (Wheat, Barley) | High | Rapid metabolism and detoxification. Limited translocation. researchgate.netscielo.br | Provides effective post-emergence control of key broadleaf weeds. herts.ac.uk |

| Onions (and related Allium species) | Moderate to High | Crop morphology (waxy leaf surface) may limit uptake. Metabolic detoxification. | May exhibit temporary, cosmetic scorch or wilting, but yield is generally unaffected. genfarm.com.au |

| Flax | Moderate to High | Metabolic detoxification. | Used for post-emergence broadleaf weed control. hb-p.comherts.ac.uk |

| Sugarcane | High | Rapid metabolism and growth stage tolerance. | Effective for managing broadleaf weeds in sugarcane plantations. hb-p.comherts.ac.uk |

Herbicide Resistance Development and Management Strategies

The repeated and widespread use of any herbicide creates selection pressure that can lead to the evolution of resistant weed populations. This compound belongs to the nitrile group of herbicides, classified as a Group 6 (WSSA) or Group C3 (HRAC) herbicide. herts.ac.uktitanag.com.au Its mode of action is the inhibition of photosynthesis at photosystem II. genfarm.com.autitanag.com.au

Naturally occurring weed biotypes with resistance to Group 6 herbicides can exist within any weed population due to normal genetic variability. genfarm.com.autitanag.com.au Continuous use of this compound or other herbicides with the same mode of action can lead to the selection and eventual dominance of these resistant individuals, rendering the herbicide ineffective. genfarm.com.aucroplife.org.au Resistance mechanisms can involve alterations at the herbicide's target site within the plant or non-target site mechanisms, such as enhanced metabolism, which prevent the herbicide from reaching its site of action in sufficient concentrations. croplife.org.aunih.gov

Effective herbicide resistance management is crucial to preserve the long-term efficacy of this compound. The primary strategy is to reduce the selection pressure for resistance by diversifying weed control methods. This includes rotating herbicides with different modes of action, using tank mixtures with herbicides from different groups, and integrating non-chemical weed control practices. croplife.org.au

| Scouting and Monitoring | Regularly monitor fields to detect the presence of weed escapes or patches that may indicate the beginning of a resistance problem. | Early detection allows for timely intervention and prevents the spread of resistant biotypes. genfarm.com.au |

Influence on Agroecosystem Biodiversity and Non-Target Flora

The application of any herbicide can have unintended consequences for the broader agroecosystem. While this compound is valued for its efficacy against target weeds, its influence extends to non-target organisms, including other plants, soil microbes, and invertebrates. tandfonline.comnih.gov

Studies have shown that herbicides can reduce the diversity and abundance of non-target plant species in and around agricultural fields through spray drift or runoff. au.dkresearchgate.netnih.gov This can alter the composition of plant communities, potentially affecting organisms that depend on these plants for food or habitat. publications.gc.cabeyondpesticides.org Research using the model plant Allium cepa (onion) has indicated that this compound can exert phytotoxic effects, impairing germination and seedling development even in a non-target species. tandfonline.comnih.gov

Table 4: Potential Ecological Influences of this compound on Non-Target Flora and Biodiversity

| Area of Impact | Research Findings | Potential Consequence |

|---|---|---|

| Non-Target Plants | Herbicide drift can cause damage to susceptible plants in adjacent habitats. au.dknih.gov Studies on Allium cepa show potential for phytotoxicity, reduced germination, and impaired growth. tandfonline.comnih.gov | Reduction in local plant biodiversity and changes in the composition of plant communities in field margins and hedgerows. researchgate.netnih.gov |

| Soil Microflora | Herbicides can alter the abundance and activity of soil microorganisms. academicjournals.org Specific groups like ammonia-oxidizing archaea and bacteria can be inhibited. nih.gov | Potential for temporary disruption of nutrient cycling processes, such as nitrogen transformation, which are crucial for soil fertility. soilwealth.com.au |

| Ecosystem Structure | Reduction of broadleaf weeds can decrease food and habitat resources for certain insects and birds that rely on them. publications.gc.ca | Alteration of food webs and simplification of habitat structure within the agroecosystem. beyondpesticides.org |

Regulatory Science and Risk Assessment Methodologies for Ioxynil Octanoate

Toxicological Reassessment Frameworks and Methodologies

The toxicological reassessment of ioxynil (B1672095) octanoate (B1194180) is guided by evolving scientific understanding and regulatory frameworks designed to protect human health. Concerns over potential adverse effects on non-target organisms have highlighted the necessity for comprehensive toxicological re-evaluations of widely used herbicides. epa.gov Methodologies for such reassessments involve a thorough review of existing toxicological data alongside new studies to investigate specific endpoints of concern, such as genotoxicity and endocrine disruption.

In the European Union, the reassessment of the toxicological profile of ioxynil and its esters, including ioxynil octanoate, led to a revision of existing toxicological reference values. nih.gov This process is part of a systematic peer review of pesticide risk assessments conducted by member states and the European Food Safety Authority (EFSA). kenso.co.nz Such reviews examine a comprehensive set of toxicity studies to re-evaluate the acceptable daily intake (ADI) and the acceptable operator exposure level (AOEL). nih.gov For instance, the reassessment of the related compound bromoxynil (B128292) and its esters considered various toxicity studies, including those on neurotoxicity and reproductive toxicity, to update the toxicological profile. nih.gov

Recent research has employed model organisms to investigate the cytogenotoxic effects of this compound, providing new data for toxicological reassessment. Studies using Allium cepa L. (onion) as a model have demonstrated that this compound can impair cell division and genomic integrity, even at concentrations relevant to agricultural use. epa.gov These findings, which indicate significant cytogenotoxicity, underscore the importance of incorporating data from non-target organisms in the toxicological reassessment framework and suggest a need to re-evaluate the agricultural application of this herbicide. epa.gov

Environmental Risk Assessment Paradigms for Pesticides

The environmental risk assessment for pesticides like this compound follows structured paradigms established by regulatory agencies to evaluate potential harm to ecosystems. In the United States, the Environmental Protection Agency (EPA) employs a four-phase ecological risk assessment process: Planning, Problem Formulation, Analysis, and Risk Characterization. europa.eu This framework requires extensive data on the pesticide's environmental fate and its toxicity to non-target organisms, such as plants, wildlife, and aquatic life. europa.eu

In the European Union, the environmental risk assessment of pesticides is also a critical component of the peer review process for active substance approval. kenso.co.nz This involves a detailed evaluation of the potential risks to non-target organisms, including aquatic species. For the related compound bromoxynil octanoate, the risk assessment considered toxicity studies on fish, aquatic invertebrates, and sediment-dwelling organisms. nih.gov These assessments are crucial for determining the conditions of use and for identifying data gaps that need to be addressed to ensure environmental safety. nih.govherts.ac.uk The goal of these paradigms is to provide a scientific basis for regulatory decisions that balance the benefits of pesticide use with the need to protect the environment. europa.eu

Aquatic Life Benchmarks and Ecological Risk Characterization

Aquatic life benchmarks are concentrations of pesticides in water below which they are not expected to pose a risk of concern to aquatic organisms. These benchmarks are developed by regulatory agencies like the U.S. Environmental Protection Agency (EPA) and are a key component of ecological risk characterization. sitefinity.cloud They are derived from toxicity data from scientific studies and are used to interpret water quality monitoring data and to prioritize sites that may require further investigation. datainsightsmarket.com

The EPA's Office of Pesticide Programs (OPP) establishes aquatic life benchmarks based on the most recent publicly available ecological risk assessments for registered pesticides. These benchmarks are provided for both acute (short-term) and chronic (long-term) exposure scenarios for different aquatic taxa, including freshwater fish, invertebrates, and aquatic plants. sitefinity.cloudcabidigitallibrary.org For bromoxynil octanoate, a closely related compound that rapidly transforms into the active component, the EPA has established the following aquatic life benchmarks:

| Taxon | Acute Benchmark (µg/L) | Chronic Benchmark (µg/L) |

|---|---|---|

| Freshwater Invertebrates | 18 | 5.5 |

| Freshwater Fish | 85 | 32.5 |

| Vascular Plants | 2.5 | Not Available |

| Non-Vascular Plants | 51 | Not Available |

Source: U.S. Environmental Protection Agency (EPA), 2016

Ecological risk characterization involves comparing measured environmental concentrations of a pesticide with these benchmarks. cabidigitallibrary.org If concentrations in a water body exceed the benchmarks, it indicates a potential risk to aquatic life, triggering further evaluation. sitefinity.cloud This process helps regulators to understand the potential impact of pesticides on aquatic ecosystems and to make informed decisions regarding their registration and use.

Maximum Residue Level Derivation and Review

Maximum Residue Levels (MRLs) are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly. datainsightsmarket.com The derivation and review of MRLs for this compound are conducted by national and international regulatory bodies to ensure consumer safety. In the United States, the EPA is responsible for establishing MRLs for pesticides used in agriculture. agrinfo.eu

The process of deriving MRLs involves a comprehensive assessment of residue data from supervised field trials. These trials are designed to reflect the registered uses of the pesticide on various crops. legislation.gov.uk Regulators evaluate these data to determine the expected residue levels in food commodities at the time of harvest. A study on this compound in maize, for example, found that no residue (<0.01 mg/kg) was detected at harvest after a 60-day withholding period. nufarm.com The study also noted a rapid dissipation rate in soil, with a half-life of less than 1.78 days. nufarm.com

MRLs are periodically reviewed and can be revised based on new scientific information or changes in the approval status of a pesticide. In the European Union, MRLs for ioxynil were established and later reviewed under Regulation (EC) No 396/2005. legislation.gov.uk The non-renewal of the active substance bromoxynil in the EU, for instance, led to a reduction of its MRLs to the limit of determination for several products. nufarm.com Internationally, the Codex Alimentarius Commission also sets MRLs to facilitate safe international trade in food. cabidigitallibrary.org

Global Regulatory Status and Comparative Analysis of Approval Status

The regulatory status of this compound varies significantly across different jurisdictions, reflecting differing national risk assessments and regulatory priorities. In the European Union, ioxynil is banned, and its approval lapsed under Regulation (EC) 1107/2009. legislation.gov.uk This has led to stricter guidelines regarding its residues in imported products. Similarly, Great Britain does not approve this compound for use as a plant protection agent. europa.eu

In contrast, this compound is used in other parts of the world. It is approved for use in China, and ioxynil is also used in Brazil, Iran, and New Zealand. legislation.gov.uk In Australia, ioxynil has been registered since 1994 or earlier and remains approved for use in all states as of 2025. legislation.gov.uk The United States also regulates the use of this compound through the EPA, which has established maximum residue limits for its presence in various agricultural products. agrinfo.eu

This divergence in regulatory status highlights the different approaches taken by global regulators. The EU's precautionary principle has led to the banning of ioxynil, while other countries continue to permit its use, often with specific restrictions and monitoring requirements. This comparative analysis underscores the dynamic and country-specific nature of pesticide regulation worldwide.

| Country/Region | Approval Status |

|---|---|

| European Union | Banned legislation.gov.uk |

| Great Britain | Not Approved europa.eu |

| China | Approved (as octanoate) legislation.gov.uk |

| Australia | Approved legislation.gov.uk |

| New Zealand | Approved legislation.gov.uk |

| United States | Regulated for use agrinfo.eu |

| Brazil | Approved legislation.gov.uk |

| Iran | Approved legislation.gov.uk |

Future Research Directions and Knowledge Gaps in Ioxynil Octanoate Studies

Advanced Mechanistic Elucidation and Molecular Interactions

While ioxynil (B1672095) octanoate (B1194180) is known to act as a photosystem II (PSII) inhibitor, targeting the Histidine-215 binding site in plants, which prevents photophosphorylation and carbon fixation tandfonline.com, the full spectrum of its molecular interactions and precise downstream effects in various organisms remains to be thoroughly elucidated.

Knowledge Gaps and Future Research:

Detailed Binding Kinetics and Allosteric Effects: Current understanding of its interaction with PSII is established, but more advanced studies are needed to characterize the precise binding kinetics, potential allosteric modulation, and the dynamic conformational changes induced upon binding in the PSII complex across a wider range of plant species, including resistant biotypes.

Non-Target Molecular Pathways: Beyond PSII inhibition, ioxynil octanoate has been observed to inhibit connexin 43 gap junction channels in animal cells, leading to rapid loss of these junctions at the plasma membrane and increased degradation of connexin 43 researchgate.net. Furthermore, this compound, unlike ioxynil, has been identified as a strong activator of ERK1/2 researchgate.net. This suggests that its molecular interactions extend beyond its primary herbicidal mode of action. Future research should focus on identifying and characterizing other potential molecular targets and pathways in both target and non-target organisms, including the specific mechanisms by which it activates ERK1/2 and disrupts gap junction communication. This could involve omics-based approaches (proteomics, metabolomics) to identify affected cellular processes.

Metabolite Activity and Toxicity: this compound is hydrolyzed to ioxynil and further degraded into metabolites such as 3,5-diiodo-4-hydroxybenzamide and 3,5-diiodo-4-hydroxybenzoic acid researchgate.netunesp.br. Some studies suggest these metabolites are less toxic than the parent herbicide researchgate.net. However, the full biological activity and potential synergistic or antagonistic effects of these degradation products, especially newly observed ones like mono-deiodinated 3-iodo-4-hydroxybenzoic acid and 1,3-diiodophenol researchgate.netunesp.br, on various cellular processes and organisms are not fully understood. Advanced studies are needed to determine the precise molecular mechanisms of action of these metabolites.

Comprehensive Ecotoxicological Profiling under Realistic Exposure Scenarios

Existing ecotoxicological data for this compound indicate its potential risks to non-target organisms and the environment tandfonline.comontosight.aihpc-standards.com. However, a comprehensive understanding requires assessment under more realistic and complex environmental conditions.

Knowledge Gaps and Future Research:

Chronic and Sublethal Effects: While acute toxicity data exist for various organisms (e.g., moderate acute toxicity in mammals and birds, acute toxicity in earthworms, low contact and moderate oral toxicity in honeybees) tandfonline.com, there is a need for more extensive research on chronic and sublethal effects, particularly on reproductive success, developmental abnormalities, and behavioral changes in diverse non-target species (e.g., aquatic invertebrates, amphibians, beneficial insects) under prolonged low-level exposure.

Mixture Toxicity: In agricultural settings, this compound is often used in combination with other herbicides, such as 2,4-D hb-p.com. The cumulative and synergistic effects of this compound when present in mixtures with other pesticides and environmental contaminants are largely unexplored. Research should focus on developing and applying advanced toxicological models to predict and assess the risks of such mixtures under realistic exposure scenarios researchgate.netwur.nl.

Bioaccumulation and Trophic Transfer: While this compound's physicochemical properties may facilitate its penetration through cellular membranes, increasing its potential for bioaccumulation tandfonline.com, more detailed studies are needed to quantify its bioaccumulation potential and trophic transfer within food webs. This includes investigating its uptake, metabolism, and depuration rates in different trophic levels, particularly in aquatic and soil ecosystems.

Novel Bioremediation Strategies and Microbial Engineering Approaches

The microbial degradation of this compound has been observed, with certain bacteria showing promising degradation rates researchgate.netunesp.brfapesp.br. However, there is significant scope for developing more efficient and robust bioremediation strategies.

Knowledge Gaps and Future Research:

Identification of Highly Efficient Degrading Strains: While Lysinibacillus boronitolerans MLH-31 and Bacillus cereus MLH-61 have shown 97% and 75% degradation rates over 7 days, respectively researchgate.netunesp.brfapesp.br, further screening and isolation of novel microbial strains or consortia with enhanced degradation capabilities, particularly under diverse environmental conditions (e.g., varying pH, temperature, nutrient availability), are crucial.

Elucidation of Complete Degradation Pathways: While some enzymatic systems (esterases, nitrile hydratases, amidases, nitrilases, dehalogenases, carbon-carbon lyases) and metabolites have been identified researchgate.netunesp.brfapesp.br, the complete degradation pathways, including the fate of all intermediate products and the potential for mineralization to non-toxic end products, need to be fully elucidated. This includes understanding the role of dehalogenation, as complete deiodination of ioxynil to 4-cyanophenol has been observed under anaerobic conditions for some bacteria, but dehalogenation products from its amide and carboxylic acid metabolites have not been experimentally observed unesp.br.

Microbial Engineering for Enhanced Bioremediation: Genetic engineering approaches could be explored to enhance the degradation efficiency of identified microbial strains. This involves manipulating genes responsible for key degradation enzymes or introducing new pathways to create super-degraders. The development of synthetic microbial consortia, optimized for synergistic degradation, also holds significant promise bohrium.com.

In-situ Bioremediation Technologies: Research is needed to translate laboratory findings into effective in-situ bioremediation technologies for contaminated soils and water bodies. This includes optimizing delivery methods for microbial inoculants and environmental conditions to promote degradation in real-world scenarios.

Long-Term Environmental Monitoring and Persistence Dynamics

Understanding the long-term environmental fate and persistence of this compound and its transformation products is critical for accurate risk assessment and management.

Knowledge Gaps and Future Research:

Persistence in Diverse Soil Types and Climates: While its half-life in soil and water can be as short as a few days hb-p.com, more extensive studies are needed to determine its persistence and degradation rates across a wider range of soil types (e.g., varying organic matter content, clay content) and climatic conditions (e.g., temperature extremes, rainfall patterns). This includes assessing its potential for retention in soil and subsequent leaching researchgate.net.

Formation and Fate of Bound Residues: A significant portion of applied pesticides can become strongly bound to soil organic matter, forming "bound residues" publications.gc.ca. The bioavailability, mobility, and long-term toxicity of these bound residues of this compound and its metabolites are largely unknown and require dedicated research.

Groundwater and Surface Water Contamination: Despite its rapid degradation in water, the potential for this compound and its persistent metabolites to contaminate groundwater and surface water bodies, particularly in areas with high agricultural intensity or specific hydrological conditions, needs continuous and long-term monitoring publications.gc.caepa.gov. Advanced analytical techniques are required for accurate detection at trace levels.

Atmospheric Transport and Deposition: While this compound has low volatility globalinforesearch.com, the potential for its atmospheric transport via spray drift or adsorption to dust particles, and subsequent deposition in non-target areas, including remote ecosystems, warrants further investigation epa.govmdpi.com.

Development of Sustainable Agricultural Practices Minimizing this compound Impact

Minimizing the environmental footprint of this compound necessitates the development and adoption of more sustainable agricultural practices.

Knowledge Gaps and Future Research:

Integrated Weed Management (IWM) Strategies: Developing and promoting comprehensive IWM strategies that integrate chemical control with cultural, biological, and mechanical weed control methods can reduce reliance on this compound. Research should focus on identifying effective combinations of these methods that are economically viable and environmentally sound.

Alternative Weed Control Methods: Continued research into alternative, non-chemical weed control methods, such as allelopathy, cover cropping, and robotic weeding, can provide viable alternatives to herbicide use in certain agricultural systems, thereby reducing the need for this compound.

Integrated Risk Assessment Models and Policy Implications

Current risk assessment frameworks often rely on single-substance evaluations. Future research needs to focus on developing more holistic and integrated approaches.

Knowledge Gaps and Future Research:

Cumulative and Aggregate Risk Assessment: Developing advanced integrated risk assessment models that consider cumulative exposure to this compound and its metabolites, as well as co-exposure to other pesticides and environmental stressors, is crucial for a more realistic evaluation of environmental and human health risks researchgate.netwur.nl. This includes considering different exposure routes and populations.

Uncertainty Analysis in Risk Models: Comprehensive uncertainty analysis needs to be integrated into risk assessment models to better quantify the variability and uncertainty associated with environmental fate, exposure, and effects data. This will lead to more robust and reliable risk estimations.

Socio-economic and Policy Impact Assessments: Research is needed to assess the socio-economic implications of adopting alternative agricultural practices or implementing stricter regulations on this compound use. This includes evaluating the costs and benefits for farmers, consumers, and the environment.